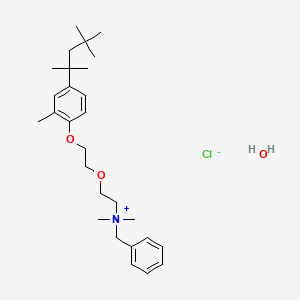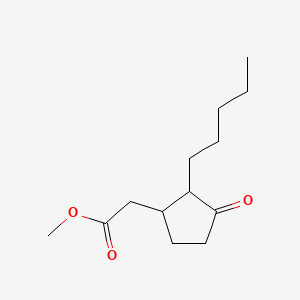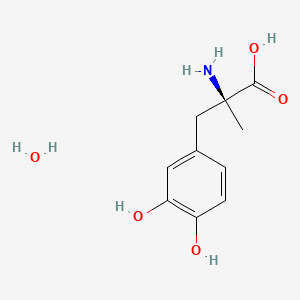
Metoprine
Übersicht
Beschreibung
Metoprine is a small molecule that is classified as experimental . It belongs to the class of organic compounds known as dichlorobenzenes, which are compounds containing a benzene with exactly two chlorine atoms attached to it .
Molecular Structure Analysis
Metoprine has a molecular weight of 269.13 and a chemical formula of C11H10Cl2N4 . It’s also noted that this compound has a strong hydrogen bond with two amide nitrogen atoms and one chlorine atom of the dichlorophenyl ring .Chemical Reactions Analysis
Metoprine is stable if stored as directed and should avoid strong oxidizing agents . It has a density of 1.4±0.1 g/cm3, a boiling point of 483.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Physical And Chemical Properties Analysis
Metoprine has a density of 1.4±0.1 g/cm3, a boiling point of 483.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 70.1±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 185.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Inhibition of Histamine N-Methyl Transferase
Metoprine is widely used as an inhibitor of Histamine N-Methyl Transferase (HNMT), an enzyme that degrades histamine . By inhibiting HNMT, Metoprine increases the levels of histamine in the brain .
Alzheimer’s Disease Research
The lower activity of the histaminergic system is associated with neurological disorders, including Alzheimer’s disease (AD) . Metoprine’s ability to increase histamine levels in the brain by inhibiting HNMT has been used in research related to AD .
Memory Enhancement
Research has shown that HNMT inhibition by Metoprine can ameliorate memory impairments in male Sprague Dawley mice . This suggests potential applications of Metoprine in the field of cognitive enhancement and memory-related disorders .
Drug Repurposing
Metoprine has been used in drug repurposing studies. For instance, it has been used in computational studies for drug repurposing of HNMT .
Interaction with Other Drugs
Metoprine has been studied for its interactions with other drugs. For example, the therapeutic efficacy of Metoprine can be increased when used in combination with Acetazolamide . Also, the risk or severity of methemoglobinemia can be increased when Metoprine is combined with Ambroxol .
Research on Methamphetamine (METH) Effects
Metoprine has been used in research studying the effects of Methamphetamine (METH). Both METH and Metoprine reduced dopamine and histamine turnover in the striatum and the nucleus accumbens and the hypothalamus, respectively .
Safety and Hazards
Wirkmechanismus
Target of Action
Metoprine’s primary target is the enzyme Histamine N-methyltransferase (HNMT) . This enzyme plays a crucial role in the catabolism of endogenous histamine, a compound involved in local immune responses and acting as a neurotransmitter .
Mode of Action
Metoprine acts by inhibiting the activity of HNMT . This inhibition leads to an increase in the levels of histamine, thereby enhancing the activation of histamine receptors .
Result of Action
The inhibition of HNMT by Metoprine results in increased levels of histamine and activation of histamine receptors . Histaminergic activity in the brain may be associated with memory , suggesting that Metoprine could potentially influence cognitive functions.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHOPSWBGJHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057831 | |
| Record name | Methodichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprine | |
CAS RN |
7761-45-7 | |
| Record name | Metoprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPRINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METOPRINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methodichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of metoprine?
A1: Metoprine is a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , , , ] It binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for nucleotide biosynthesis.
Q2: How does metoprine's lipophilicity affect its mechanism of action compared to methotrexate?
A2: Unlike methotrexate, which relies on a carrier-mediated transport system for cellular entry, metoprine can passively diffuse across cell membranes due to its lipophilic nature. [, , , , , ] This characteristic makes metoprine effective against certain methotrexate-resistant cells with impaired drug uptake. [, , , , ]
Q3: What are the downstream consequences of metoprine-mediated DHFR inhibition?
A3: Inhibition of DHFR by metoprine disrupts the folate cycle, leading to depletion of tetrahydrofolate. This depletion inhibits the synthesis of purines and thymidylate, essential building blocks for DNA and RNA, ultimately suppressing cell growth and proliferation. [, , , , , ]
Q4: What is the molecular formula and weight of metoprine?
A4: Metoprine has the molecular formula C14H15Cl2N5 and a molecular weight of 324.21 g/mol.
Q5: Is there any spectroscopic data available for metoprine?
A5: While the provided research papers do not explicitly detail spectroscopic data for metoprine, standard characterization techniques like NMR, IR, and mass spectrometry are typically employed for structural elucidation of such compounds.
Q6: Does metoprine possess any catalytic properties?
A6: Metoprine acts as an enzyme inhibitor rather than a catalyst. It binds to DHFR, hindering its catalytic activity in the folate cycle.
Q7: How do structural modifications of metoprine affect its activity?
A7: One study explores the SAR of metoprine analogues with different substituents and heterocyclic systems. [] While some modifications enhanced potency against specific DHFR enzymes, none achieved selectivity for the target enzymes over the mammalian enzyme. Further research is needed to identify modifications that improve selectivity and therapeutic potential.
Q8: Are there specific SHE regulations regarding the handling and disposal of metoprine?
A8: The provided research does not specifically address SHE regulations for metoprine. As a potent pharmaceutical compound, handling and disposal should adhere to standard laboratory safety protocols and regulations governing hazardous materials.
Q9: What is the pharmacokinetic profile of metoprine?
A9: Metoprine exhibits a long plasma half-life in various species, including humans. [, ] Studies have shown that metoprine can achieve high concentrations in various tissues, including the brain, indicating its ability to cross the blood-brain barrier. [, ]
Q10: How does the route of administration affect metoprine's pharmacokinetics?
A10: Studies in mice have demonstrated that metoprine is rapidly absorbed after both oral and intraperitoneal administration, with high oral bioavailability. []
Q11: Has metoprine's metabolism been studied?
A11: Studies have identified metabolites of metoprine, including dihydrofolate reductase inhibitors. [] Further research is needed to fully characterize its metabolic pathways and potential for drug-drug interactions.
Q12: What in vitro models have been used to study metoprine's activity?
A12: Various studies have utilized human and murine cancer cell lines, including leukemia, lymphoma, osteosarcoma, hepatoma, and glioma cells, to investigate the in vitro activity of metoprine. [, , , , , , , , , , , ]
Q13: What in vivo models have been used to evaluate metoprine's efficacy?
A13: Metoprine's efficacy has been evaluated in murine tumor models, including the avian sarcoma virus rat glioma model and other murine models of malignancy. []
Q14: Have any clinical trials been conducted with metoprine?
A14: Yes, Phase I and Phase II clinical trials have been conducted with metoprine in patients with advanced cancers, including colorectal carcinoma, non-small-cell lung carcinoma, and other tumor types. [, , ]
Q15: What are the mechanisms of resistance to metoprine?
A15: Resistance to metoprine can arise through various mechanisms, including increased expression of dihydrofolate reductase, decreased drug uptake, or alterations in folate metabolism. [, , , ]
Q16: Does cross-resistance exist between metoprine and other antifolates?
A16: Yes, cross-resistance has been observed between metoprine and other antifolates, such as methotrexate, trimetrexate, and piritrexim (BW 301U), particularly in cells with impaired drug uptake or elevated DHFR levels. [, , , , ]
Q17: What are the known toxicities associated with metoprine?
A17: While a comprehensive safety profile is not detailed in the provided research, clinical trials have reported thrombocytopenia, leukopenia, nausea, vomiting, and central nervous system toxicity as potential adverse effects of metoprine. [, , , ]
Q18: What analytical methods have been used to quantify metoprine?
A18: Studies have employed various analytical techniques for quantifying metoprine, including dihydrofolate reductase inhibition assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). [, , , , ]
Q19: What is the environmental impact of metoprine?
A19: The provided research does not contain information on the environmental impact or degradation of metoprine. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation.
Q20: Have the analytical methods used to quantify metoprine been validated?
A20: While the research papers do not provide explicit validation data for all analytical methods, they often mention using established techniques like HPLC and GC-MS, which are routinely validated for accuracy, precision, and specificity.
Q21: Does metoprine induce or inhibit drug-metabolizing enzymes?
A21: The research does not explicitly address metoprine's potential to induce or inhibit drug-metabolizing enzymes. Further research is necessary to investigate these interactions and their potential implications for drug metabolism and clearance.
Q22: What is known about the biocompatibility and biodegradability of metoprine?
A22: The provided research primarily focuses on metoprine's pharmacodynamic and pharmacokinetic properties, with limited information on its biocompatibility and biodegradability. Further research is needed to assess its long-term effects on biological systems and its degradation pathways in the environment.
Q23: What are some alternative compounds or therapies to metoprine?
A23: Other antifolates like methotrexate, trimetrexate, and piritrexim (BW 301U) represent potential alternatives to metoprine. [, , , , ] The choice of treatment depends on factors like the specific cancer type, resistance mechanisms, and patient-specific factors.
Q24: Are there any specific guidelines for recycling or disposal of metoprine?
A24: The provided research does not offer specific guidelines for recycling or disposal of metoprine. As a pharmaceutical compound, its handling and disposal should adhere to regulations for hazardous materials and pharmaceutical waste management.
Q25: What research tools and resources are available for studying metoprine?
A25: Researchers can utilize various resources for studying metoprine, including established cell lines, in vivo tumor models, and analytical techniques like HPLC and GC-MS. [, , , , , , ]
Q26: What are some key milestones in the research and development of metoprine?
A26: Key milestones include the discovery of metoprine as a potent DHFR inhibitor, characterization of its lipophilic properties and mechanism of action, preclinical evaluation in various cancer models, and the completion of Phase I and Phase II clinical trials. [, , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)











![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)
